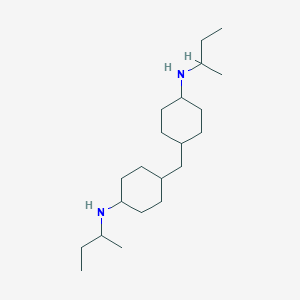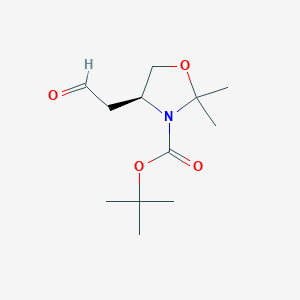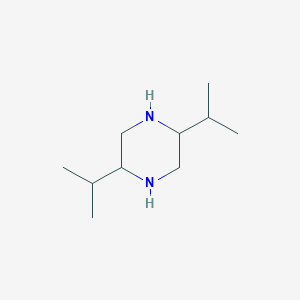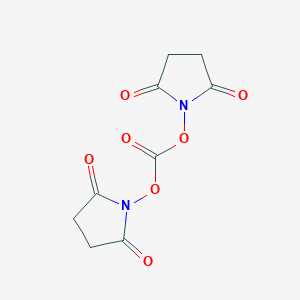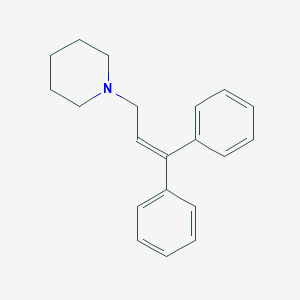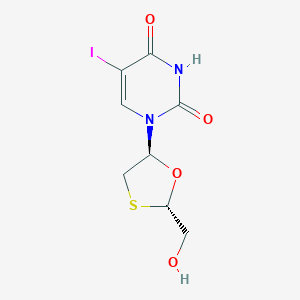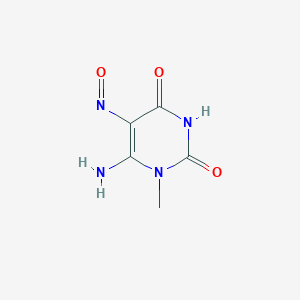
6-Amino-1-metil-5-nitrosouracilo
Descripción general
Descripción
6-Amino-1-methyl-5-nitrosouracil is a purple crystalline powder . It is an amino derivative of uracil and is known to exhibit antimicrobial activity and form complexation with platinum (II) .
Synthesis Analysis
The synthesis of 6-Amino-1-methyl-5-nitrosouracil involves the treatment of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes, which affords the corresponding theophylline derivatives .Molecular Structure Analysis
6-Amino-1-methyl-5-nitrosouracil can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B). The crystal structure of NAU·DMSO was determined for the first time, where only Tautomer A was formed in the tautomeric crystal .Chemical Reactions Analysis
The reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products . Disulphides, 4,6-dimethyl [1,2,5]thiadiazolo [3,4- d ]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil were among those isolated .Physical And Chemical Properties Analysis
6-Amino-1-methyl-5-nitrosouracil is a purple crystalline powder . Its empirical formula is C5H6N4O3 and its molecular weight is 170.13 .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
“6-Amino-1-metil-5-nitrosouracilo” se sabe que exhibe actividad antimicrobiana . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos. Se necesita más investigación para comprender su mecanismo de acción y posibles aplicaciones en el tratamiento de diversas infecciones microbianas.
Complejación con platino (II)
Se ha encontrado que este compuesto forma complejos con platino (II) . Esta propiedad podría explotarse en el campo de la química inorgánica para la síntesis de nuevos materiales o en el campo de la química medicinal para el desarrollo de nuevos fármacos.
Precursor para sistemas heterocíclicos
“this compound” puede usarse como un precursor versátil para una variedad de sistemas heterocíclicos . Los compuestos heterocíclicos se utilizan ampliamente en muchas áreas de la química, incluidos los productos farmacéuticos, los agroquímicos y los colorantes.
Síntesis de derivados de aminouracilo sustituidos
Este compuesto se puede utilizar en la síntesis de derivados de aminouracilo sustituidos . Estos derivados podrían tener varias aplicaciones en química medicinal y descubrimiento de fármacos.
Síntesis de heterociclos fusionados a uracilo
“this compound” se puede utilizar en la síntesis de heterociclos fusionados a uracilo . Estos heterociclos podrían tener aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos.
Síntesis de sistemas bicíclicos fusionados
Este compuesto se puede utilizar en la síntesis de sistemas bicíclicos fusionados . Estos sistemas podrían tener aplicaciones potenciales en el desarrollo de nuevos materiales o productos farmacéuticos.
Safety and Hazards
6-Amino-1-methyl-5-nitrosouracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known to exhibit antimicrobial activity , suggesting that it may interact with microbial cells or enzymes.
Mode of Action
It is known to form complexation with platinum (ii) , which could potentially interfere with the function of microbial cells or enzymes, leading to its antimicrobial activity.
Result of Action
Its known antimicrobial activity suggests that it may inhibit the growth or survival of microbial cells.
Propiedades
IUPAC Name |
6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOWVSJPUQTRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220014 | |
| Record name | 6-Amino-1-methyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6972-78-7 | |
| Record name | 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-methyl-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-methyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-methyl-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical coordination behavior of 6-amino-1-methyl-5-nitrosouracil with metal ions like platinum(II)?
A1: Research indicates that 6-amino-1-methyl-5-nitrosouracil acts as a monodentate ligand when reacting with potassium tetrachloroplatinate(II) (K2PtCl4). [] This means that one molecule of the compound binds to the platinum(II) ion through a single atom. The spectroscopic data suggests that the binding occurs through the exocyclic oxygen atoms rather than the nitrogen atoms present in the ring or exocyclic groups. [] This results in the formation of square planar platinum(II) complexes. []
Q2: Have complexes of 6-amino-1-methyl-5-nitrosouracil with other metal ions besides platinum(II) been studied?
A2: Yes, studies have investigated the formation and properties of complexes between 6-amino-1-methyl-5-nitrosouracil and other metal ions, including cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, ] These studies often employ spectroscopic techniques to analyze the coordination behavior and resulting structures. [, ]
Q3: What methods are typically used to characterize metal complexes of 6-amino-1-methyl-5-nitrosouracil?
A3: Researchers utilize a combination of techniques to characterize these metal complexes. Common methods include:
- Elemental analysis: Determines the elemental composition of the complexes, confirming the stoichiometry of the metal and ligand. []
- Infrared (IR) spectroscopy: Provides insights into the functional groups present and their coordination modes by analyzing the vibrational frequencies of bonds within the molecule. []
- 1H NMR spectroscopy: Offers information about the structure and environment of hydrogen atoms within the molecule, aiding in the identification of binding sites and complex geometry. []
- Thermal analysis: Examines the thermal stability and decomposition patterns of the complexes, revealing information about their thermal behavior. [, ]
Q4: Has the impact of structural modifications on the activity of 6-amino-1-methyl-5-nitrosouracil derivatives been investigated?
A4: While the provided abstracts don't elaborate on structure-activity relationships for biological activity, one study examines the reaction of 6-aminouracils with excess nitrosating agents. [] Understanding the products formed under these conditions could be relevant for designing future derivatives with potentially altered reactivity or biological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



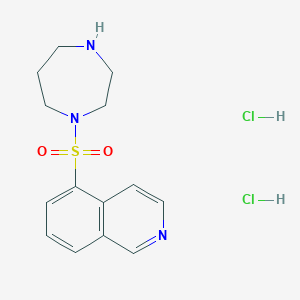
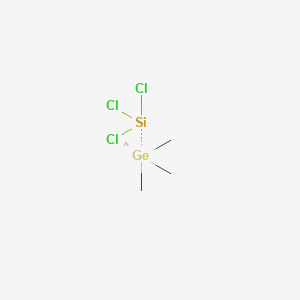

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)


